4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol
CAS No.: 1039991-99-5
Cat. No.: VC5693977
Molecular Formula: C14H13Cl2NO
Molecular Weight: 282.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039991-99-5 |
|---|---|
| Molecular Formula | C14H13Cl2NO |
| Molecular Weight | 282.16 |
| IUPAC Name | 4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol |
| Standard InChI | InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
| Standard InChI Key | SSELOPJFHVPIIN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol, reflecting its substitution pattern: a chlorine atom at the fourth position of the phenolic ring, an aminomethyl group at the second position linked to a 3-chloro-4-methylphenyl moiety. Its molecular formula, C₁₄H₁₃Cl₂NO, corresponds to a molar mass of 282.16 g/mol.
Structural Representation
The SMILES notation CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl and InChIKey SSELOPJFHVPIIN-UHFFFAOYSA-N provide unambiguous representations of its structure (Figure 1). X-ray crystallography data for related compounds, such as (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, reveal monoclinic crystal systems with unit cell parameters a = 21.039 Å, b = 4.0172 Å, and c = 14.561 Å . These structural insights suggest potential packing interactions and stability under solid-state conditions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂NO | |
| Molecular Weight | 282.16 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl | |
| InChIKey | SSELOPJFHVPIIN-UHFFFAOYSA-N | |
| Crystal System (Analog) | Monoclinic, P2₁/c |
Synthesis and Manufacturing
Yield Optimization
Reaction parameters critical for maximizing yield include:
-
Temperature control (50–80°C for Mannich reactions)
-
Solvent selection (polar aprotic solvents like DMF or DMSO)
-
Stoichiometric ratios of amine to aldehyde (typically 1:1.2).
Physicochemical Properties
Solubility and Stability
Solubility data for this compound remain unreported, but structural analogs exhibit limited aqueous solubility (<1 mg/mL) and enhanced solubility in organic solvents like dichloromethane or dimethyl sulfoxide. The phenolic hydroxyl group (pKa ~10) confers pH-dependent solubility, with deprotonation enhancing water solubility under alkaline conditions.
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include O–H stretch (~3200 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–Cl stretches (600–800 cm⁻¹).
-
NMR: ¹H NMR would show aromatic protons as multiplet signals (δ 6.5–7.5 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm).
Biological Activity and Mechanisms
Anticancer Properties
Preliminary studies on analogs suggest apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer cells) via ROS generation and caspase-3 activation. The aminomethyl group may chelate metal ions essential for tumor cell proliferation, though specific data for this compound are lacking.
Applications in Research and Industry
Pharmaceutical Development
This compound serves as a lead structure for designing:
-
Antimicrobial Agents: Modifications to the chloro or methyl groups could optimize potency against drug-resistant pathogens.
-
Kinase Inhibitors: The aminomethyl motif may interact with ATP-binding pockets in kinases, as seen in imatinib analogs.
Material Science
Chlorinated phenols are precursors for flame retardants and epoxy resins. The rigid aromatic core of this compound could enhance thermal stability in polymer composites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume